2-(4-chlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds containing furan rings, such as the one , can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Chemical Reactions Analysis
Furan platform chemicals (FPCs) like the one can be economically synthesized from biomass . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans are discussed in the literature .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has been conducted on pyrazole-acetamide derivatives leading to the synthesis of coordination complexes with metals such as Co(II) and Cu(II). These complexes have been shown to possess significant antioxidant activity, as determined by various in vitro methods like DPPH, ABTS, and FRAP assays. The solid-state structure of these complexes reveals supramolecular architectures facilitated by hydrogen bonding interactions, which could have implications for the development of new materials with antioxidant properties (Chkirate et al., 2019).
Synthesis and Characterization
Synthetic routes have been explored for derivatives of pyrazole and furan compounds, highlighting methodologies like cyclocondensation reactions under ultrasound irradiation. These processes yield compounds with potential applications in material science and pharmaceutical research, supported by characterization through crystallographic data (Machado et al., 2011). Such studies are crucial for understanding the chemical behavior and properties of novel compounds.
Molecular Docking and Anticancer Potential
Theoretical investigations into the nonlinear optical properties of organic crystals, including acetamide derivatives, reveal their potential as candidates for photonic devices. This research employs ab initio computational methods to predict their behavior in optical applications, which could lead to advancements in the development of optical switches, modulators, and energy applications (Castro et al., 2017).
Crystal Structure Analysis
Detailed crystal structure analysis of C,N-disubstituted acetamides has been conducted to understand their molecular interactions, such as hydrogen bonds and halogen...π interactions. These studies provide insights into the molecular arrangements that could influence the physical properties and reactivity of these compounds (Narayana et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-15-1-3-16(4-2-15)24-12-17(22)19-6-7-21-10-14(9-20-21)13-5-8-23-11-13/h1-5,8-11H,6-7,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVZEFMKDJJWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide |
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